An In-depth Technical Guide to N-(3-((2-cyanoethyl)amino)phenyl)acetamide (CAS: 21678-63-7)
An In-depth Technical Guide to N-(3-((2-cyanoethyl)amino)phenyl)acetamide (CAS: 21678-63-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-((2-cyanoethyl)amino)phenyl)acetamide, a molecule of interest in synthetic and medicinal chemistry. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications.
Compound Overview and Physicochemical Properties
N-(3-((2-cyanoethyl)amino)phenyl)acetamide is a substituted aromatic acetamide. Its structure incorporates a reactive cyanoethyl group attached to a secondary amine, an acetamide moiety, and a central phenyl ring. These functional groups suggest its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.
Table 1: Physicochemical Properties of N-(3-((2-cyanoethyl)amino)phenyl)acetamide
| Property | Value | Source |
| CAS Number | 21678-63-7 | US EPA |
| Molecular Formula | C₁₁H₁₃N₃O | US EPA[1] |
| Molecular Weight | 203.24 g/mol | US EPA[1] |
| IUPAC Name | N-{3-[(2-Cyanoethyl)amino]phenyl}acetamide | US EPA[1] |
| SMILES | CC(=O)NC1=CC(NCCC#N)=CC=C1 | US EPA[1] |
| InChI | 1S/C11H13N3O/c1-9(15)14-11-5-2-4-10(8-11)13-7-3-6-12/h2,4-5,8,13H,3,7H2,1H3,(H,14,15) | US EPA[1] |
| Predicted XlogP | 1.3 | PubChemLite |
Synthesis and Purification
A plausible and efficient synthetic route to N-(3-((2-cyanoethyl)amino)phenyl)acetamide is the cyanoethylation of 3-aminoacetanilide. This reaction, a Michael addition, involves the addition of the amino group to acrylonitrile.
Caption: Proposed synthesis workflow for N-(3-((2-cyanoethyl)amino)phenyl)acetamide.
Detailed Experimental Protocol: Synthesis of N-(3-((2-cyanoethyl)amino)phenyl)acetamide
Materials:
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3-aminoacetanilide
-
Acrylonitrile
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Ethanol (or water)
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Triethylamine (or another suitable base)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminoacetanilide in ethanol.
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Addition of Reagents: Add a catalytic amount of triethylamine to the solution. Slowly add an equimolar amount of acrylonitrile dropwise to the stirred solution.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate.
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Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Caption: Analytical workflow for the characterization of N-(3-((2-cyanoethyl)amino)phenyl)acetamide.
Proposed HPLC Method
This method is adapted from established protocols for similar aromatic compounds.[2][3][4]
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Potential Biological Activities and Applications
The structural motifs within N-(3-((2-cyanoethyl)amino)phenyl)acetamide suggest several avenues for its application in drug discovery and materials science.
Caption: Potential applications based on the chemical structure.
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Medicinal Chemistry: Acetamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[5] The cyano group can act as a hydrogen bond acceptor and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
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Drug Development: The core structure could serve as a scaffold for the synthesis of kinase inhibitors or other targeted therapies. The Ras/Raf/MEK/ERK signaling pathway, crucial in many cancers, is a potential area of investigation for compounds with similar structural features.[6]
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Materials Science: The presence of the nitrile group and the secondary amine makes this compound a potential monomer or cross-linking agent in polymer synthesis.
Safety and Handling
No specific safety data for N-(3-((2-cyanoethyl)amino)phenyl)acetamide is currently available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.[7]
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Disposal: Dispose of in accordance with local regulations.
Based on structurally related compounds, potential hazards may include skin, eye, and respiratory irritation. Some acetamide derivatives are classified as harmful if swallowed.[8]
Conclusion
N-(3-((2-cyanoethyl)amino)phenyl)acetamide is a chemical compound with significant potential for further research and development. This guide provides a foundational understanding of its synthesis, characterization, and potential applications based on current chemical knowledge. As more specific data becomes available, the insights provided herein will serve as a valuable starting point for future investigations in medicinal chemistry and materials science.
References
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ChemBK. N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide. Available from: [Link]
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PubChem. Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)phenyl)-. Available from: [Link]
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ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]
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US EPA. Acetamide, N-[3-[(2-cyanoethyl)amino]phenyl]-. Available from: [Link]
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SIELC Technologies. Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Available from: [Link]
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PubChemLite. Acetamide, n-(3-((2-cyanoethyl)amino)phenyl)- (C11H13N3O). Available from: [Link]
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ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]
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SIELC Technologies. Separation of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Available from: [Link]
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SIELC Technologies. Separation of Acetamide, N-[3-[amino]phenyl]- on Newcrom R1 HPLC column. Available from: [Link]
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NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]
- Google Patents. Method and assays for quantitation of acetamide in a composition.
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PubChemLite. Acetamide, n-[3-[amino]phenyl]-. Available from: [Link]
- Google Patents. Process of preparing 3-amino-2-cyano acrylamide.
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MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]
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NIH. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Available from: [Link]
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ResearchGate. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Available from: [Link]
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ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Available from: [Link]
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Common Organic Chemistry. WO 2013/134298 A1. Available from: [Link]
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